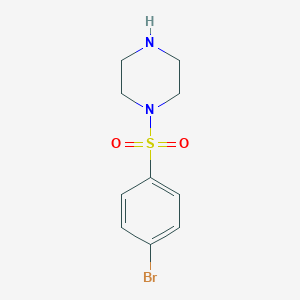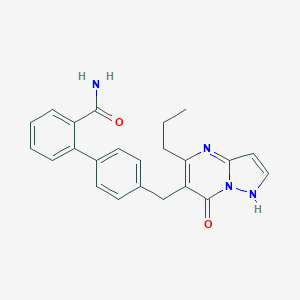
6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine, commonly known as ACPD, is a pyrazolo-pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACPD is a potent agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and plasticity in the central nervous system (CNS).
作用机制
ACPD acts as a selective agonist of the group I 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines, which are coupled to the Gq/11 family of G proteins and activate the phospholipase C (PLC) signaling pathway. The activation of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines by ACPD leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC), which modulates the activity of various ion channels and receptors. ACPD also modulates the release of neurotransmitters, such as glutamate and GABA, by presynaptic modulation of voltage-gated calcium channels and the activation of metabotropic autoreceptors.
生化和生理效应
ACPD has been shown to have various biochemical and physiological effects in the CNS, including the modulation of synaptic transmission, synaptic plasticity, and neuronal excitability. ACPD has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are the cellular mechanisms underlying learning and memory. ACPD has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of neuronal excitability and synaptic plasticity.
实验室实验的优点和局限性
The advantages of using ACPD in lab experiments include its high potency and selectivity for 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines, which allows for the precise modulation of synaptic transmission and plasticity. ACPD also has a long half-life and can be administered systemically or locally, making it suitable for in vivo experiments. However, the limitations of using ACPD include its potential toxicity and off-target effects, which can complicate the interpretation of experimental results. ACPD also has a short shelf-life and requires careful storage and handling to maintain its stability and purity.
未来方向
For the research on ACPD include the development of novel 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine agonists and antagonists with improved pharmacokinetic properties and selectivity profiles. The use of ACPD and other 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine modulators in the treatment of various CNS disorders, such as epilepsy, Parkinson's disease, and schizophrenia, also requires further investigation. The role of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines in the regulation of neuronal excitability and synaptic plasticity in different brain regions and cell types also needs to be explored in more detail. Overall, ACPD and other 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine modulators have the potential to provide new insights into the mechanisms underlying CNS disorders and to facilitate the development of novel therapeutics for these conditions.
合成方法
The synthesis of ACPD involves the condensation of 2-aminobiphenyl-4-carboxylic acid with 5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a purity of over 95%.
科学研究应用
ACPD has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, Parkinson's disease, Alzheimer's disease, and schizophrenia. The 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine agonists like ACPD have been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of neuronal excitability and synaptic plasticity. ACPD has also been used as a tool compound to study the role of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines in various physiological and pathological conditions, such as pain, anxiety, depression, and addiction.
属性
CAS 编号 |
167375-27-1 |
|---|---|
产品名称 |
6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine |
分子式 |
C23H22N4O2 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-[4-[(7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C23H22N4O2/c1-2-5-20-19(23(29)27-21(26-20)12-13-25-27)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22(24)28/h3-4,6-13,25H,2,5,14H2,1H3,(H2,24,28) |
InChI 键 |
FPUHBIQZLZYUIY-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
规范 SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
同义词 |
4'-((7-Hydroxy-5-propylpyrazolo(1,5-a)pyrimidin-6-yl)methyl)-(1,1'-biphenyl)-2-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



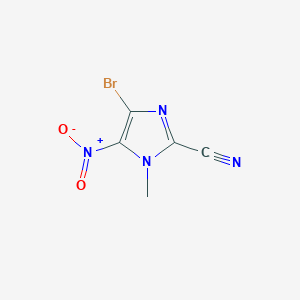
![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
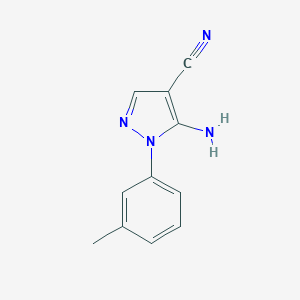
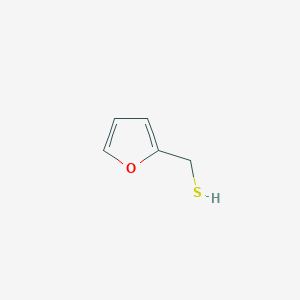
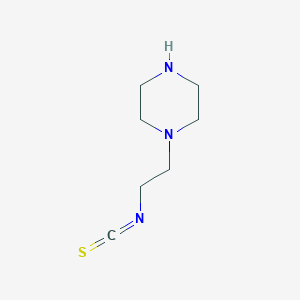
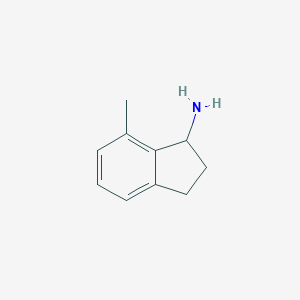

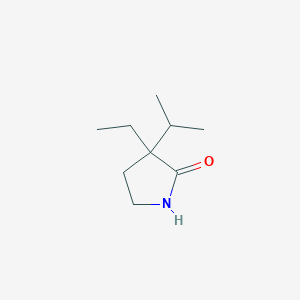
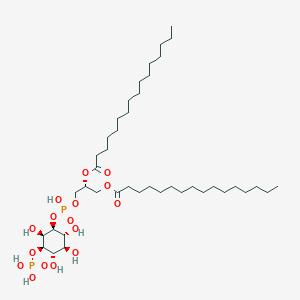
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
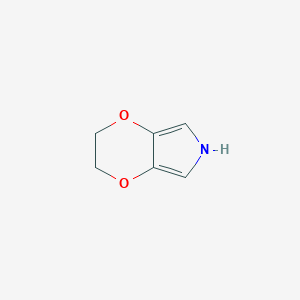

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
